

An In-depth Technical Guide to 1H-Indole-7-carboxylic acid

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Compound of Interest

Compound Name: *Indole-7-carboxylic acid*

Cat. No.: *B159182*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1H-Indole-7-carboxylic acid**, a pivotal heterocyclic compound. Due to its unique structural features, this indole derivative serves as a critical intermediate and building block in the synthesis of a wide range of functional molecules, particularly in the fields of pharmaceuticals and materials science. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its significant application as a scaffold in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

1H-Indole-7-carboxylic acid is an aromatic heterocyclic organic compound. It consists of a bicyclic structure, where a benzene ring is fused to a pyrrole ring, with a carboxylic acid group substituted at position 7 of the indole core.

Table 1: Chemical Identifiers for **1H-Indole-7-carboxylic acid**

Identifier	Value	Reference
CAS Number	1670-83-3	[1] [2] [3] [4]
IUPAC Name	1H-indole-7-carboxylic acid	[1] [4]
Molecular Formula	C ₉ H ₇ NO ₂	[1] [4]
Molecular Weight	161.16 g/mol	[1] [4]
Canonical SMILES	<chem>C1=CC2=C(C(=C1)C(=O)O)N</chem> <chem>C=C2</chem>	[1] [4]
InChI Key	IPDOBVFESNNYEE- UHFFFAOYSA-N	[1] [4]

Table 2: Physicochemical Data for 1H-Indole-7-carboxylic acid

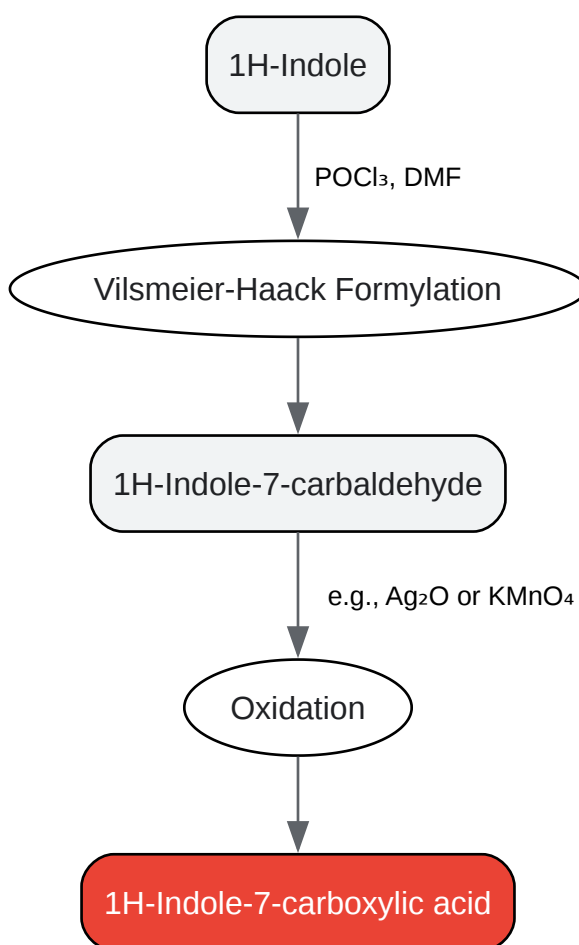
Property	Value	Reference
Melting Point	202 °C	[5]
Boiling Point	419.6 ± 18.0 °C (Predicted)	[5]
Density	1.408 ± 0.06 g/cm ³ (Predicted)	[5]
pKa	4.55 ± 0.10 (Predicted)	[5]
Water Solubility	Soluble	[5]
Physical Form	White to gray or brown powder/crystal	[5]

Table 3: Spectroscopic Data Summary

Spectroscopy Type	Data Availability
^1H NMR	Available
^{13}C NMR	Available
Mass Spectrometry (MS)	Available
Infrared (IR)	Available

Synthesis of 1H-Indole-7-carboxylic acid

The synthesis of **1H-Indole-7-carboxylic acid** can be achieved through various synthetic routes. A common and effective strategy involves the formylation of a suitable indole precursor followed by oxidation. The following workflow and protocol describe a representative synthesis starting from 1H-indole.



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A representative synthetic workflow for 1H-Indole-7-carboxylic acid.

This protocol provides a general methodology. Researchers should optimize conditions based on laboratory-specific equipment and reagent purity.

Step 1: Vilsmeier-Haack Formylation of 1H-Indole to 1H-Indole-7-carbaldehyde

- **Reagent Preparation:** In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous N,N-Dimethylformamide (DMF) to 0 °C in an ice bath.
- **Vilsmeier Reagent Formation:** Slowly add phosphorus oxychloride (POCl_3) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.
- **Reaction:** Dissolve 1H-Indole in an appropriate anhydrous solvent (e.g., dichloromethane). Add this solution dropwise to the Vilsmeier reagent.
- **Workup:** After the reaction is complete (monitored by TLC), carefully pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of sodium hydroxide.
- **Extraction and Purification:** Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 1H-Indole-7-carbaldehyde, can be purified using column chromatography.

Step 2: Oxidation of 1H-Indole-7-carbaldehyde to 1H-Indole-7-carboxylic acid

- **Reaction Setup:** Suspend the 1H-Indole-7-carbaldehyde obtained from Step 1 in a mixture of ethanol and water.
- **Oxidation:** Add a solution of sodium hydroxide followed by the portion-wise addition of a suitable oxidizing agent, such as silver(I) oxide (Ag_2O). Stir the mixture at room temperature overnight.
- **Workup:** Upon completion, filter the reaction mixture to remove inorganic salts.

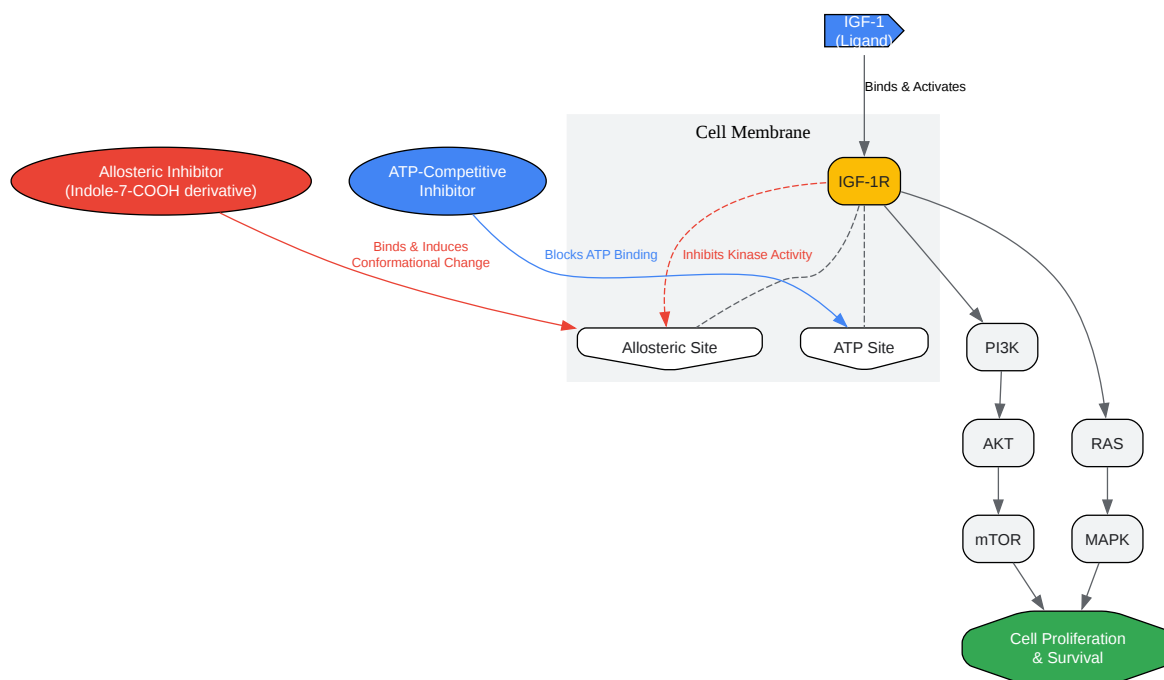
- Isolation: Acidify the filtrate with a dilute solution of hydrochloric acid (HCl) until a precipitate forms.
- Purification: Collect the solid precipitate (**1H-Indole-7-carboxylic acid**) by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.

Application in Drug Discovery: Allosteric Inhibition of IGF-1R

1H-Indole-7-carboxylic acid is a valuable scaffold in medicinal chemistry. Its derivatives have been instrumental in the discovery of a novel class of allosteric inhibitors for the Insulin-like Growth Factor-1 Receptor (IGF-1R).^{[6][7]}

The IGF-1R signaling pathway is a critical network that regulates cell proliferation, growth, and survival.^[1] Its dysregulation is implicated in the progression of various cancers, making it an attractive therapeutic target.^[2] The pathway is primarily activated by its ligand, IGF-1, which triggers two main downstream signaling cascades: the PI3K-Akt-mTOR pathway and the Ras-MAPK pathway.^{[2][3]}

Allosteric inhibitors offer a promising strategy for achieving high selectivity, as they bind to less conserved regions of the kinase domain, distinct from the highly conserved ATP-binding site targeted by traditional kinase inhibitors. A derivative of **1H-Indole-7-carboxylic acid**, specifically **3-Cyano-1H-indole-7-carboxylic acid** {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide, was identified as a potent allosteric inhibitor with nanomolar biochemical activity against IGF-1R.^[6]



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IGF-1R signaling and mechanisms of inhibition.

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